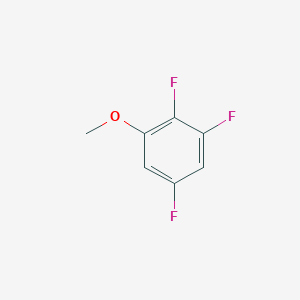
2,3,5-Trifluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoroanisole typically involves the reaction of anisole with fluorinating agents. One common method is the reaction of anisole with hydrogen trifluoride under controlled conditions to introduce the trifluoromethyl group . Another method involves the reaction of halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2,3,5-Trifluoroanisole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoroanisole and its derivatives often involves interactions with specific molecular targets. For example, in herbicidal applications, these compounds may inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential biological processes
Comparison with Similar Compounds
- 2,3,4-Trifluoroanisole
- 2,3,6-Trifluoroanisole
- 2,4,5-Trifluoroanisole
Comparison: 2,3,5-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other trifluoroanisole derivatives, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in substitution and oxidation reactions .
Properties
CAS No. |
4920-36-9 |
|---|---|
Molecular Formula |
C7H5F3O |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
1,2,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5F3O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI Key |
ICFSCKMBLCOXJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


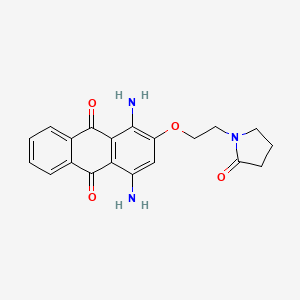
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)
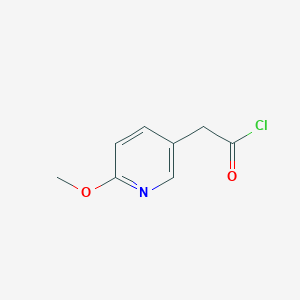


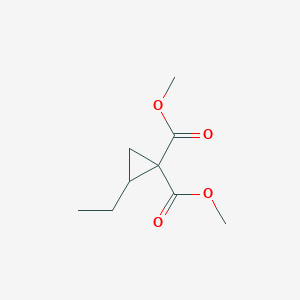
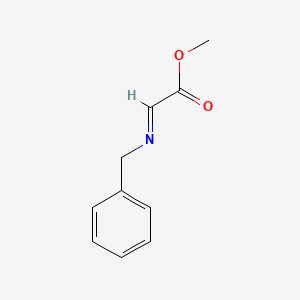
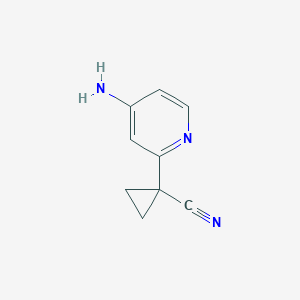
![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


